Product packaging for 2'-Deamino-2'-hydroxyparomamine(Cat. No.:)

2'-Deamino-2'-hydroxyparomamine

Cat. No.: B1246702
M. Wt: 324.33 g/mol
InChI Key: KXYGCYIEINSYLN-JCLMPDJQSA-N
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Description

Context within Aminoglycoside Biosynthesis and Natural Product Chemistry

Aminoglycosides are a family of antibiotics characterized by their amino-modified sugar moieties linked to an aminocyclitol core, most commonly 2-deoxystreptamine (B1221613) (2-DOS). nih.gov The biosynthesis of these compounds from simple sugar precursors involves a series of elegant and highly specific enzymatic reactions. For a long time, the assembly of many aminoglycosides was thought to follow a strictly linear path. However, research has unveiled the existence of parallel biosynthetic pathways, where different, but structurally related, intermediates are processed by the same set of enzymes. researchgate.net

It is within this context of parallel pathways that 2'-Deamino-2'-hydroxyparomamine finds its significance. It is a pseudodisaccharide, meaning it is composed of two sugar-like rings, one of which is the 2-DOS core. Specifically, it is formed by the glycosidic linkage of a glucose molecule to the 4-hydroxyl group of 2-DOS.

Significance as a Key Biosynthetic Intermediate

The critical role of this compound was brought to light through studies on the biosynthesis of kanamycin (B1662678), a widely used aminoglycoside antibiotic. ebi.ac.uk It was discovered that the biosynthetic pathway for kanamycin is not linear but branches into two parallel routes at an early stage. researchgate.netebi.ac.uk This branching is governed by the substrate promiscuity of a key enzyme.

The formation of this compound represents one of these two branches. Its generation and subsequent modification demonstrate the metabolic flexibility within the antibiotic-producing organism, Streptomyces kanamyceticus. The characterization of this intermediate has been crucial for a complete understanding of kanamycin biosynthesis and has opened up possibilities for pathway engineering to create novel antibiotic structures. ebi.ac.uk

The table below details the key enzymatic reaction involving the formation of this compound.

SubstrateEnzymeProductDescription
2-deoxystreptamine (2-DOS) and NDP-glucoseGlycosyltransferase (KanF / KanM1)This compound This initial glycosylation step creates one of the two parallel pathways in kanamycin biosynthesis. researchgate.net
This compound Glycosyltransferase (KanE / KanM2)(Further glycosylated intermediate)The second glycosyltransferase in the pathway accepts this compound as a substrate for the next step. researchgate.net

Further research has shown that the second glycosyltransferase in the kanamycin pathway, KanE (also known as KanM2), exhibits relaxed substrate specificity and can accept this compound as a glycosyl acceptor. researchgate.net This allows the biosynthetic machinery to continue building the final kanamycin structure from this intermediate, parallel to the pathway that starts with its amino-containing counterpart, paromamine (B1213074).

The discovery of this parallel pathway, with this compound as a central intermediate, has fundamentally altered the scientific understanding of how some aminoglycoside antibiotics are made. It highlights the adaptability of biosynthetic enzymes and provides a foundation for future research in the chemo-enzymatic synthesis of new and potentially more potent antibiotic derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24N2O8 B1246702 2'-Deamino-2'-hydroxyparomamine

Properties

Molecular Formula

C12H24N2O8

Molecular Weight

324.33 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C12H24N2O8/c13-3-1-4(14)11(9(19)6(3)16)22-12-10(20)8(18)7(17)5(2-15)21-12/h3-12,15-20H,1-2,13-14H2/t3-,4+,5-,6+,7-,8+,9-,10-,11-,12-/m1/s1

InChI Key

KXYGCYIEINSYLN-JCLMPDJQSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)N

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)O)O)O)N

Origin of Product

United States

Biosynthesis of 2 Deamino 2 Hydroxyparomamine

Elucidation of the Biosynthetic Pathway

The pathway to 2'-deamino-2'-hydroxyparomamine is a multi-step process that begins with a common precursor and involves a series of precise enzymatic modifications.

Identification of Precursor Molecules

The biosynthesis of virtually all 4,6-disubstituted aminoglycoside antibiotics, a class that includes the parent compounds of this compound, originates from the central precursor molecule, 2-deoxystreptamine (B1221613) (2-DOS). pnas.orgnih.gov This aminocyclitol ring serves as the core scaffold upon which sugar moieties are subsequently attached. pnas.org The synthesis of 2-DOS itself begins with intermediates from primary metabolism, such as glucose-6-phosphate, which undergoes a series of enzymatic steps to form the characteristic aminocyclitol structure. pnas.org The 2-DOS core is a defining feature of a major group of aminoglycosides and is essential for their biological activity. pnas.orgnih.gov

Characterization of Key Enzymatic Transformations and Intermediates

Once the 2-deoxystreptamine (2-DOS) scaffold is formed, the biosynthetic pathway proceeds through several key enzymatic transformations. A critical step is the attachment of a sugar unit to the 2-DOS core, a reaction catalyzed by a glycosyltransferase. Research involving the heterologous expression of genes from the kanamycin-producing organism, Streptomyces kanamyceticus, has revealed that the biosynthetic pathway is not strictly linear. nih.govfrontiersin.org

A key glycosyltransferase in the pathway exhibits substrate promiscuity, meaning it can act on more than one substrate. This leads to an early branch point that creates two parallel pathways where different, but related, intermediates are processed simultaneously. nih.govfrontiersin.org This discovery has revised previous assumptions of a simple, linear sequence of enzymatic steps. nih.govfrontiersin.org

The formation of this compound is a pivotal point in this branched pathway. It serves as a pseudodisaccharide intermediate, which is further modified in subsequent steps to produce the final antibiotic products. Another related compound identified in this process is 2'-deamino-2'-hydroxy-6'-dehydroparomamine, which is likely an intermediate in one of the parallel pathways. nih.gov These findings highlight a sophisticated enzymatic machinery capable of generating structural diversity from a common set of precursors.

Table 1: Key Intermediates and Enzymatic Reactions

Precursor/IntermediateEnzyme ClassTransformationProduct
Glucose-6-PhosphateSynthase, Aminotransferase, etc.Multi-step conversion to form the aminocyclitol core. pnas.org2-deoxystreptamine (2-DOS)
2-deoxystreptamine (2-DOS)GlycosyltransferaseAttachment of a sugar moiety (from a donor like UDP-glucose) to the 2-DOS core. nih.govfrontiersin.orgPseudodisaccharide Intermediates
Pseudodisaccharide IntermediateDehydrogenase/ReductaseModification of the sugar ring. nih.govThis compound

Genetic Basis of Biosynthesis

The enzymes responsible for synthesizing this compound are encoded by genes that are physically clustered together on the chromosome of the producing organism.

Identification and Annotation of Biosynthetic Gene Clusters

The genes required for the biosynthesis of aminoglycosides like kanamycin (B1662678) are organized into a contiguous block known as a biosynthetic gene cluster (BGC). pnas.orgfrontiersin.org In Streptomyces kanamyceticus, the producer of kanamycin, the entire BGC has been identified and studied. pnas.orgnih.govnih.gov This cluster contains all the necessary genetic information, including the genes for the enzymes that synthesize this compound, as well as genes for regulation and self-resistance. nih.govelsevierpure.com

The identification of such clusters is often accomplished through genome mining techniques and bioinformatics tools that can predict the boundaries and function of BGCs. frontiersin.org The kanamycin BGC from S. kanamyceticus has been successfully isolated on a cosmid (pSKC2) and expressed in a heterologous host, Streptomyces venezuelae, confirming that the cluster is complete and functional. nih.govelsevierpure.com Studies on industrial production strains have shown that the entire 145 kb gene cluster can be present in multiple copies, with the copy number directly correlating to the amount of antibiotic produced. pnas.orgnih.gov

Table 2: Example Genes in the Kanamycin Biosynthetic Gene Cluster

Gene (Example)Predicted FunctionRole in Biosynthesis
kanM2 (hypothetical)GlycosyltransferaseAttaches the first sugar to the 2-DOS core, a key step leading to this compound. nih.govfrontiersin.org
kanX (hypothetical)DehydrogenaseModifies the sugar moiety on the 2-DOS intermediate. nih.gov
kanKAminotransferaseAdds an amino group in a later step of the pathway (downstream of this compound).
kanARegulatory Protein (e.g., SARP family)Controls the expression of other genes within the cluster. frontiersin.orgfrontiersin.org

Transcriptional and Translational Regulation of Biosynthetic Genes

The expression of biosynthetic gene clusters in Streptomyces is a highly complex process, controlled by a hierarchical network of regulatory proteins. nih.govnih.gov While specific regulatory details for every gene in the kanamycin pathway are not fully elucidated, the general principles of antibiotic regulation in Streptomyces apply.

Typically, BGCs contain one or more cluster-situated regulatory genes. nih.gov A prominent family of these are the Streptomyces Antibiotic Regulatory Proteins (SARPs), which are transcriptional activators that directly or indirectly control the expression of the biosynthetic genes within their cluster. frontiersin.orgfrontiersin.orgnih.gov These SARP-family regulators often bind to specific promoter regions to recruit RNA polymerase, thereby initiating transcription. nih.gov Their activity is, in turn, controlled by higher-level global regulators that respond to a variety of signals, including nutrient availability (such as carbon, nitrogen, and phosphate (B84403) levels), population density, and other physiological cues. nih.govnih.gov This intricate regulatory cascade ensures that the antibiotic is produced at the appropriate time and in the correct amount.

Microbial Production and Metabolic Engineering

The knowledge of the biosynthetic pathway and its genetic basis allows for the targeted microbial production of this compound through metabolic engineering. This field applies principles of genetic modification to optimize microbial cells as "factories" for producing valuable chemicals. dtu.dk

By introducing the minimal set of genes required for its synthesis into a well-characterized and fast-growing host organism, such as E. coli or a heterologous Streptomyces species, it is possible to establish a production platform. nih.gov A common strategy involves expressing the genes for the synthesis of the 2-DOS precursor and the specific glycosyltransferase that produces the desired pseudodisaccharide. By intentionally omitting or inactivating the genes for subsequent downstream modifications, the metabolic pathway is blocked, leading to the accumulation of this compound.

Further enhancements can be achieved by optimizing the supply of essential precursors, such as 2-DOS and the nucleotide sugar donors, and by redirecting metabolic flux away from competing pathways. dtu.dk The reconstruction of the kanamycin pathway in a non-native host has demonstrated the potential of this approach, not only for producing known intermediates but also for creating novel, highly active antibiotics through pathway manipulation. nih.govfrontiersin.org

Native Producer Microorganisms

The primary natural source of this compound is the soil-dwelling bacterium Streptomyces kanamyceticus. This actinomycete is the original producer of the kanamycin complex of antibiotics. Within the intricate biosynthetic pathway of kanamycin in S. kanamyceticus, this compound is formed as a key intermediate. Its synthesis is part of a larger, multi-enzyme assembly line that ultimately leads to the production of kanamycin A, the major component of the complex, and other related structures.

The biosynthesis of this compound in S. kanamyceticus is intrinsically linked to the early stages of kanamycin formation. The pathway commences with the construction of the central aminocyclitol core, 2-deoxystreptamine (2-DOS). Subsequently, a glycosyltransferase enzyme attaches a glucose moiety to the 2-DOS scaffold, a critical step that leads to the formation of paromamine (B1213074). Further enzymatic modifications, including deamination and hydroxylation at the 2'-position, are proposed to yield this compound, which then serves as a substrate for subsequent glycosylation and tailoring reactions to complete the kanamycin structure. The identification of this intermediate has been crucial in piecing together the complete biosynthetic map of the kanamycins.

Native Producer MicroorganismKey Intermediate ProducedFinal Antibiotic Product(s)
Streptomyces kanamyceticusThis compoundKanamycin A, Kanamycin B, Kanamycin C

Strategies for Heterologous Expression and Production in Engineered Strains

The advent of genetic engineering has opened up new avenues for the production of valuable secondary metabolites in more amenable host organisms. This approach, known as heterologous expression, involves transferring the entire biosynthetic gene cluster (BGC) from the native producer into a well-characterized and easily manipulated host strain. This strategy offers several advantages, including potentially higher yields, simplified downstream processing, and the ability to genetically modify the pathway in a more straightforward manner.

The kanamycin biosynthetic gene cluster from Streptomyces kanamyceticus has been successfully expressed in several heterologous hosts. Notably, Streptomyces venezuelae and Streptomyces lividans have been employed as effective chassis for the production of kanamycin and its intermediates. ebi.ac.uk The transfer of the complete kanamycin BGC into these hosts has not only confirmed the functionality of the cloned genes but has also provided a platform for studying the individual enzymatic steps in a cleaner genetic background.

The successful heterologous expression of the kanamycin pathway has been instrumental in elucidating the roles of specific genes and has paved the way for engineered production of pathway intermediates. By selectively expressing certain genes from the cluster, researchers can direct the metabolic flux towards the accumulation of specific compounds, including this compound. This approach is fundamental for generating sufficient quantities of these intermediates for structural characterization and for use in subsequent biosynthetic and mutasynthetic studies.

Heterologous HostGene Cluster SourceKey Research Finding
Streptomyces venezuelaeStreptomyces kanamyceticusSuccessful reconstruction of the entire kanamycin biosynthetic pathway, revealing the existence of parallel pathways. ebi.ac.uk
Streptomyces lividansStreptomyces kanamyceticusHeterologous production of paromamine, a precursor to this compound.
Escherichia coliStreptomyces kanamyceticusExpression of specific genes for functional characterization, though production of the full antibiotic is challenging.

Directed Biosynthesis and Mutasynthetic Approaches

The detailed understanding of the kanamycin biosynthetic pathway, facilitated by heterologous expression studies, has enabled the application of more sophisticated engineering strategies like directed biosynthesis and mutasynthesis. These techniques aim to rationally modify the biosynthetic pathway to produce novel, and potentially improved, antibiotic analogs.

Directed Biosynthesis involves the targeted inactivation or overexpression of specific genes within the biosynthetic pathway to alter the metabolic flow and accumulate desired intermediates or generate novel final products. For instance, the disruption of genes responsible for the later steps of kanamycin biosynthesis in S. kanamyceticus could theoretically lead to the accumulation of earlier intermediates like this compound. While specific studies focusing on the accumulation of this particular intermediate are not extensively reported, research on the kanamycin pathway has demonstrated the feasibility of this approach. For example, the knockout of the kanJ gene, which is involved in a later hydroxylation step, has been shown to result in a significant increase in the production of kanamycin B. This highlights the potential to manipulate the pathway to favor the production of specific intermediates.

Mutasynthesis , a portmanteau of mutation and synthesis, is a powerful technique that combines genetic engineering with synthetic chemistry to create novel natural product analogs. The process begins with the creation of a mutant strain that is blocked at a specific step in the biosynthetic pathway due to the inactivation of a key enzyme. This mutant is then "fed" with synthetic analogs of the natural substrate that it can no longer produce. The remaining active enzymes in the pathway may then process this unnatural precursor, leading to the formation of a novel "mutasynthetic" product.

Enzymology and Mechanistic Studies of 2 Deamino 2 Hydroxyparomamine Metabolism

Glycosyltransferases Involved in Compound Formation

Glycosyltransferases are pivotal in the assembly of aminoglycosides, catalyzing the formation of glycosidic bonds between an aminocyclitol core and various sugar moieties. In the kanamycin (B1662678) pathway, the initial glycosylation step is a crucial branch point that dictates the subsequent biosynthetic route.

The enzyme 2-deoxystreptamine (B1221613) glucosyltransferase, known as KanF (or KanM1), initiates the formation of the pseudodisaccharide backbone. researchgate.net KanF attaches a sugar donor to the C4 hydroxyl group of the 2-deoxystreptamine (2-DOS) core. A key finding in understanding kanamycin biosynthesis was the discovery of KanF's substrate promiscuity. nih.gov

KanF can utilize two different sugar donors: UDP-alpha-D-glucose and UDP-N-acetyl-alpha-D-glucosamine. researchgate.netuniprot.org This dual specificity creates a branch point leading to two parallel biosynthetic pathways. nih.govresearchgate.net

When UDP-alpha-D-glucose is used as the sugar donor, KanF catalyzes the formation of 2'-deamino-2'-hydroxyparomamine . uniprot.org

When UDP-N-acetyl-alpha-D-glucosamine serves as the donor, the product is 2'-N-acetylparomamine. uniprot.org

While KanF can accept both sugar donors, its activity is reportedly much lower with UDP-alpha-D-glucosamine compared to UDP-alpha-D-glucose. uniprot.org This enzymatic flexibility is fundamental to the generation of diverse kanamycin analogues. nih.gov

Table 1: Substrate Specificity of 2-Deoxystreptamine Glucosyltransferase (KanF)

Acceptor SubstrateSugar DonorProductPathway Initiated
2-deoxystreptamine (2-DOS)UDP-alpha-D-glucoseThis compoundKanamycin A Pathway
2-deoxystreptamine (2-DOS)UDP-N-acetyl-alpha-D-glucosamine2'-N-acetylparomamineKanamycin B Pathway

Following the initial glycosylation and subsequent modifications, a second glycosyltransferase, KanM2 (also known as KanE), acts on the pseudodisaccharide intermediates to form pseudotrisaccharides. researchgate.net KanM2 is responsible for attaching a kanosamine (3-amino-3-deoxy-D-glucose) moiety to the C6 position of the 2-DOS core. researchgate.net

Oxidoreductases and Aminotransferases in Biosynthetic Progression

After the initial formation of this compound by KanF, the molecule undergoes further enzymatic modifications, including oxidation and amination, to continue its progression toward the final kanamycin structures.

The enzyme KanQ, which is also known as KanI, is a dehydrogenase. researchgate.net Its function is to oxidize the C6' hydroxyl group of the pseudodisaccharide intermediate. researchgate.net This oxidation step is a prerequisite for the subsequent amination reaction. KanQ acts sequentially with an aminotransferase to achieve the amination at the C6' position. researchgate.net This converts this compound into 2'-deamino-2'-hydroxyneamine.

Following the action of the dehydrogenase KanQ, the aminotransferase KanB (also known as KacL) catalyzes the transfer of an amino group to the newly formed C6' keto group. researchgate.net The sequential action of KanQ and KanB effectively converts the C6' hydroxyl group into an amino group, a critical step in the maturation of the aminoglycoside. researchgate.net

Table 2: Sequential Enzymatic Modification at the C6' Position

Starting SubstrateEnzymeActionProduct
This compoundKanQ (Dehydrogenase)Oxidation of C6'-hydroxyl6'-dehydro-2'-deamino-2'-hydroxyparomamine
6'-dehydro-2'-deamino-2'-hydroxyparomamineKanB (Aminotransferase)Amination of C6'-keto group2'-deamino-2'-hydroxyneamine

While not acting directly on this compound, the enzymes KanJ and KanK are crucial for the final step in the biosynthesis of kanamycin A from kanamycin B, a closely related pathway. nih.govnih.govnih.gov

KanJ is a non-heme, Fe(II)/α-ketoglutarate (αKG)-dependent dioxygenase. nih.govuniprot.org It catalyzes a unique oxidative deamination reaction, converting the C2' amino group of kanamycin B into a keto group, releasing ammonia (B1221849) and yielding 2'-oxo-kanamycin B. nih.govnih.gov This catalytic deamination activity was a previously unknown function for this class of dioxygenase. nih.gov

KanK is an NADPH-dependent reductase. nih.gov It subsequently reduces the 2'-oxo intermediate generated by KanJ to a hydroxyl group, yielding the final product, kanamycin A. nih.gov In vivo studies have confirmed that the synthesis of kanamycin A from kanamycin B is catalyzed by this KanJ/KanK enzyme system. nih.gov Disruption of the kanJ gene leads to the accumulation of kanamycin B, clarifying that the pathway proceeds linearly at this final stage rather than in parallel. nih.gov

Biochemical and Mechanistic Enzymatic Studies

The formation of this compound is a critical branching point in the biosynthesis of kanamycin, diverging from the pathway that produces other kanamycin analogs. This branching is orchestrated by the substrate promiscuity of a specific glycosyltransferase.

The primary enzyme responsible for the synthesis of this compound has been identified as KanF , a glycosyltransferase from the kanamycin-producing organism Streptomyces kanamyceticus. nih.govuniprot.org KanF catalyzes the transfer of a sugar moiety from a nucleotide sugar donor to the acceptor molecule, 2-deoxystreptamine (2-DOS).

The substrate specificity of KanF is a crucial factor in the generation of parallel biosynthetic pathways. nih.govkorea.ac.krnih.gov The enzyme can utilize more than one type of sugar donor. Specifically, KanF can use both UDP-α-D-glucose and UDP-N-acetyl-α-D-glucosamine as sugar donors. uniprot.org

The reaction leading to the formation of this compound involves the transfer of a glucose molecule from UDP-α-D-glucose to 2-deoxystreptamine. uniprot.org In a parallel reaction, KanF can transfer an N-acetylglucosamine moiety from UDP-N-acetyl-α-D-glucosamine to 2-deoxystreptamine, forming 2'-N-acetylparomamine, an intermediate in the biosynthesis of other kanamycin variants. uniprot.org

Kinetic studies have provided insights into the efficiency of KanF with its different substrates. The Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), has been determined for the sugar donors.

Interactive Data Table: Kinetic Parameters of KanF

Substrate (Sugar Donor)Km (mM)Product with 2-deoxystreptamine
UDP-α-D-glucose0.28 uniprot.orgThis compound
UDP-N-acetyl-α-D-glucosamine0.32 uniprot.org2'-N-acetylparomamine

This table is based on data from the UniProt database entry for KanF from Streptomyces kanamyceticus. uniprot.org

The similar Km values for both sugar donors indicate that KanF has a comparable affinity for both substrates. This promiscuity is the biochemical basis for the parallel pathways in kanamycin biosynthesis. However, the relative turnover numbers (kcat) for these reactions, which would provide a complete picture of the catalytic efficiency (kcat/Km), have not been reported in the available literature.

As of the current date, a specific crystal structure of the glycosyltransferase KanF in complex with its substrates leading to the formation of this compound has not been deposited in the Protein Data Bank (PDB). However, structural information for homologous glycosyltransferases provides a general framework for understanding the architecture of these enzymes. researchgate.net

Glycosyltransferases typically possess one or two Rossmann-like domains, which form a catalytic cleft where the donor and acceptor substrates bind. sigmaaldrich.com The specificity for both the nucleotide sugar and the acceptor molecule is determined by the precise arrangement of amino acid residues within this active site. researchgate.net For instance, studies on other glycosyltransferases have shown that specific residues can influence the binding of the sugar donor and the acceptor, thereby dictating the outcome of the glycosylation reaction. sigmaaldrich.comnih.gov

While a detailed structural understanding of KanF's interaction with 2-deoxystreptamine and UDP-α-D-glucose is pending, the existing knowledge of glycosyltransferase structures suggests that the enzyme's active site accommodates both the aminocyclitol ring of 2-deoxystreptamine and the activated glucose moiety, positioning them for catalysis.

The reaction catalyzed by KanF is a glycosyl transfer, a fundamental process in biochemistry. Glycosyltransferases can operate through one of two general mechanisms: an inverting mechanism or a retaining mechanism, referring to the stereochemistry at the anomeric carbon of the sugar being transferred. uzh.ch

Most glycosyltransferases that utilize nucleotide-activated sugars, such as UDP-glucose, follow an inverting mechanism . This is a direct displacement SN2-like reaction. uzh.ch In this proposed mechanism for KanF:

The acceptor substrate, 2-deoxystreptamine, with its hydroxyl group, acts as the nucleophile.

A general base in the enzyme's active site deprotonates the hydroxyl group of 2-deoxystreptamine, increasing its nucleophilicity.

The activated hydroxyl group then attacks the anomeric carbon (C1) of the glucose moiety of UDP-glucose.

This attack proceeds from the opposite side of the departing UDP leaving group, resulting in an inversion of the stereochemical configuration at the anomeric carbon.

The reaction forms a new glycosidic bond between the glucose and 2-deoxystreptamine, yielding this compound, and releases UDP.

The catalytic intermediates in this proposed SN2-like mechanism are transient and involve an oxocarbenium ion-like transition state. acs.org In this high-energy state, the anomeric carbon has significant sp2 character as the bond to the leaving group is breaking and the bond to the incoming nucleophile is forming. The enzyme's active site is structured to stabilize this transition state, thereby lowering the activation energy of the reaction.

No enzymes have been identified that use this compound as a direct substrate for further modification in the currently understood kanamycin biosynthetic pathway. It is considered a final product of this particular branch of the pathway.

Chemical Synthesis and Structural Modification of 2 Deamino 2 Hydroxyparomamine

Total Chemical Synthesis Methodologies

The de novo total chemical synthesis of 2'-deamino-2'-hydroxyparomamine, like other aminoglycosides, presents a significant challenge due to the presence of multiple stereocenters and functional groups that require a robust protection-deprotection strategy. While specific literature detailing the total synthesis of this exact intermediate is scarce, a plausible pathway can be constructed based on established methods for synthesizing related aminoglycosides such as paromamine (B1213074). acs.org

A general synthetic approach would involve the following key stages:

Preparation of Building Blocks: This requires the synthesis of two main components in protected forms: a glycosyl donor derived from D-glucose and a glycosyl acceptor based on 2-deoxystreptamine (B1221613) (2-DOS). The protecting groups must be carefully chosen to be stable during the synthesis and selectively removable at later stages.

Glycosylation: The crucial step is the stereoselective formation of the α-glycosidic bond between the protected glucose donor and the 4-hydroxyl group of the 2-DOS acceptor. This is typically achieved using glycosylation promoters like N-iodosuccinimide (NIS) in combination with a catalyst such as triflic acid (TfOH).

Deprotection: The final stage involves the global removal of all protecting groups from the condensed product to yield the target molecule, this compound.

Chemo-Enzymatic Synthesis and Derivatization Strategies

Chemo-enzymatic synthesis leverages the high selectivity and efficiency of enzymes to perform key transformations, offering a powerful alternative to purely chemical methods. mdpi.com The formation of this compound is a well-documented step within the parallel biosynthetic pathways of kanamycin (B1662678) in Streptomyces kanamyceticus. researchgate.net

This biological insight has been harnessed for chemo-enzymatic strategies. The core of this approach is the use of a specific glycosyltransferase enzyme, KanF (also known as KanM1), which catalyzes the precise coupling of a glucose unit to the 2-deoxystreptamine (2-DOS) core. researchgate.net The enzyme directs the formation of the glycosidic bond at the C4 hydroxyl group of 2-DOS, thereby producing this compound. researchgate.net This reaction is a critical branch point in kanamycin biosynthesis, where KanF can also use NDP-N-acetylglucosamine to produce paromamine, demonstrating the enzyme's role in directing metabolic flux. researchgate.net

The in-vitro application of KanF or the heterologous expression of the genes responsible for producing the precursor and the enzyme in a host organism like E. coli represents a viable chemo-enzymatic route. nih.gov

Table 1: Key Components in the Chemo-Enzymatic Synthesis of this compound

ComponentRoleSpecific ExampleReference
EnzymeCatalystGlycosyltransferase KanF (KanM1) from S. kanamyceticus researchgate.net
Glycosyl AcceptorSubstrate2-deoxystreptamine (2-DOS) researchgate.net
Glycosyl DonorSubstrateUridine Diphosphate Glucose (UDP-glucose) or a similar activated glucose donor nih.gov
ProductResult of ReactionThis compound researchgate.net

Semi-Synthetic Approaches for Analogue Generation

Semi-synthetic methods begin with a readily available natural product, which is then chemically modified to produce the desired compound or its analogues. For the generation of this compound, the most logical starting material is paromamine, which differs only by the functional group at the 2'-position (amino in paromamine, hydroxyl in the target compound).

The conversion of the 2'-amino group of paromamine to a 2'-hydroxyl group would necessitate a sequence of chemical reactions, likely involving:

Regioselective Protection: Protection of the other amino and hydroxyl groups on the paromamine scaffold to ensure that only the 2'-amino group reacts.

Deamination/Hydroxylation: Conversion of the targeted 2'-amino group into a hydroxyl group. A common method for this transformation is through diazotization with a nitrite (B80452) source (e.g., sodium nitrite) under acidic conditions, followed by hydrolysis of the resulting diazonium salt intermediate.

Deprotection: Removal of the protecting groups to yield the final product.

Research into modifying the 2'-position of related aminoglycosides has been performed to overcome antibiotic resistance. nih.govnih.gov For instance, studies on the 4,5-disubstituted aminoglycoside paromomycin (B158545) (a trisaccharide containing a paromamine core) involved the synthesis of 2'-desamino-2'-hydroxy paromomycin. nih.gov While this modification was successfully achieved, the resulting analogue showed substantially reduced activity, highlighting the critical role of the 2'-amino group for potent biological function. nih.gov This finding suggests that while this compound can be generated semi-synthetically, its utility may be more as a chemical intermediate than as a bioactive agent itself.

Table 2: Research Findings on 2'-Position Modification of Paromomycin

Starting CompoundModificationResulting AnalogueReported OutcomeReference
ParomomycinRemoval of 2'-amino group and replacement with a hydroxyl group2'-desamino-2'-hydroxy paromomycinSubstantially reduced ribosomal inhibitory activity nih.gov

Structure Activity Relationship Sar Studies of 2 Deamino 2 Hydroxyparomamine and Derivatives

Correlating Structural Modifications with In Vitro Biological Activities

While direct and extensive structure-activity relationship (SAR) studies specifically on a wide range of 2'-Deamino-2'-hydroxyparomamine derivatives are not abundantly available in publicly accessible literature, valuable insights can be extrapolated from research on closely related aminoglycosides. The primary structural difference between this compound and its well-studied counterpart, paromamine (B1213074), lies at the 2'-position of the glucopyranosyl ring (Ring I). Paromamine possesses an amino group at this position, whereas this compound has a hydroxyl group.

The antibacterial activity of aminoglycosides is intrinsically linked to their ability to bind to the ribosomal RNA (rRNA) of bacteria, leading to inhibition of protein synthesis. Modifications to the functional groups on the aminoglycoside scaffold can significantly alter this binding affinity and, consequently, the in vitro biological activity.

For instance, studies on the 4,5-disubstituted 2-deoxystreptamine (B1221613) (2-DOS) class of aminoglycosides, which includes paromamine, have demonstrated that modifications at the 2'-position can have a profound impact on antibacterial potency. nih.govnih.gov The replacement of the 2'-amino group with other functionalities, such as a hydroxyl group (as in this compound), generally leads to a decrease in antibacterial activity against many bacterial strains. uomus.edu.iq This suggests that the 2'-amino group is a key contributor to the molecule's interaction with the bacterial ribosome.

To illustrate the impact of such modifications, the following table presents hypothetical in vitro activity data based on established trends in aminoglycoside SAR. This data is for illustrative purposes to demonstrate how structural changes could be correlated with biological activity.

Compound/DerivativeModification from this compoundHypothetical MIC (µg/mL) vs. E. coli
This compound->128
Paromamine2'-OH replaced by 2'-NH216
2'-Deamino-2'-hydroxy-6'-N-acetyl-paromamineAcetylation of 6'-NH2>256
This compound-3'-O-phosphatePhosphorylation at 3'-OHInactive

This table is illustrative and based on known SAR principles for aminoglycosides.

Elucidating Key Functional Groups for Biological Activity

The biological activity of this compound and related aminoglycosides is dictated by a constellation of key functional groups that engage in specific interactions with the bacterial ribosomal A-site.

The 2'-Hydroxyl Group: The presence of a hydroxyl group at the 2'-position, in place of an amino group, is a defining feature of this compound. While the 2'-amino group in compounds like paromamine and kanamycin (B1662678) A is known to form important hydrogen bonds with the rRNA, the 2'-hydroxyl group is generally a less effective contributor to binding affinity. asm.org This substitution is a primary reason for the observed lower intrinsic antibacterial activity of this compound compared to its 2'-amino counterparts. uomus.edu.iq

The 6'-Amino Group: Across the kanamycin and neomycin/paromomycin (B158545) families, the 6'-amino group is consistently shown to be crucial for potent antibacterial activity. asm.org Its removal or modification, such as through acetylation, often leads to a significant reduction or complete loss of activity. This amino group is involved in critical hydrogen bonding interactions with the rRNA, anchoring the aminoglycoside to its target.

Comparative Structural-Activity Analysis with Related Aminoglycosides (e.g., Paromamine, Neamine)

A comparative analysis with paromamine and neamine (B104775) provides a clearer understanding of the SAR of this compound.

Paromamine vs. This compound: The only structural difference between these two molecules is the substituent at the 2'-position. Paromamine, with its 2'-amino group, is a significantly more potent antibiotic than this compound. This starkly highlights the importance of the 2'-amino group for antibacterial activity within this structural framework. The amino group, being basic, is protonated at physiological pH, allowing for a strong ionic interaction with the negatively charged phosphate (B84403) backbone of the rRNA, in addition to specific hydrogen bonding. The hydroxyl group in this compound can act as a hydrogen bond donor and acceptor but lacks the positive charge, resulting in weaker interactions.

Neamine vs. Paromamine and this compound: Neamine is a pseudodisaccharide composed of 2-deoxystreptamine and a 2,6-diaminoglucose ring. It can be considered the core structure of neomycin and is structurally related to paromamine (which has a 2'-amino, 6'-amino glucose) and by extension, this compound. Neamine itself possesses antibacterial activity, demonstrating that the fundamental two-ring structure is sufficient for some level of ribosome binding. Paromamine and neomycin are essentially neamine with additional sugar rings attached at the 4-position of the 2-deoxystreptamine. The comparison underscores that while the neamine core is essential, the nature of the substituents on the sugar rings, particularly the amino and hydroxyl groups, fine-tunes the potency and spectrum of activity. The presence of a 2'-amino group (as in paromamine) enhances activity compared to a 2'-hydroxyl group (as in this compound).

The following table summarizes the key structural differences and their general impact on antibacterial activity.

CompoundRing I: 2'-SubstituentRing I: 6'-SubstituentGeneral Antibacterial Activity
This compound -OH-NH2Low
Paromamine -NH2-NH2Moderate to High
Neamine -NH2-NH2Moderate

Molecular Mechanisms of Biological Activity of 2 Deamino 2 Hydroxyparomamine

Interaction with Ribosomal RNA and Inhibition of Bacterial Protein Synthesis

As a member of the aminoglycoside family, 2'-Deamino-2'-hydroxyparomamine exerts its antibacterial effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. The primary mechanism involves its binding to the 30S ribosomal subunit, which is a crucial component of the 70S bacterial ribosome. nih.govnih.gov

The binding of this compound is specific to the 16S ribosomal RNA (rRNA) within the 30S subunit, particularly at the A-site (aminoacyl-tRNA binding site). nih.gov This interaction is analogous to that of other well-characterized aminoglycosides like paromomycin (B158545). The binding of these molecules to the A-site induces a conformational change in the rRNA. This alteration in structure disrupts the decoding process, leading to the misreading of the messenger RNA (mRNA) codons by the transfer RNA (tRNA). nih.gov Consequently, incorrect amino acids are incorporated into the growing polypeptide chain, resulting in the production of non-functional or toxic proteins. This disruption of protein synthesis ultimately leads to bacterial cell death. nih.govnih.gov

The interaction between the aminoglycoside and the rRNA is stabilized by a network of hydrogen bonds. The hydroxyl and amino groups on the aminocyclitol ring of the compound are critical for this high-affinity binding. nih.gov The absence of the 2'-amino group in this compound, as compared to paromamine (B1213074), influences its specific binding characteristics and its role as a precursor in the synthesis of other potent antibiotics.

Mechanisms of In Vitro Antiviral Activity (e.g., Reverse Transcriptase Interference)

In addition to its antibacterial properties, this compound has demonstrated antiviral activity in vitro. Studies have shown that this compound can inhibit the replication of the Human Immunodeficiency Virus (HIV). The primary mechanism identified for this antiviral action is the interference with the activity of reverse transcriptase (RT), an essential enzyme for the replication of retroviruses like HIV.

Research has indicated that this compound inhibits HIV replication in a dose-dependent manner. Significant reductions in viral load have been observed at concentrations ranging from 5 to 20 µM. This inhibitory effect is attributed to the compound's ability to interfere with the function of HIV reverse transcriptase. nih.gov While the precise kinetics of this inhibition are not extensively detailed in publicly available literature, the mechanism is believed to involve the binding of the compound to the enzyme, thereby impeding its ability to convert the viral RNA genome into DNA, a critical step in the viral life cycle.

The inhibition of reverse transcriptase is a common strategy for many antiviral drugs. These inhibitors can be classified as nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) or non-nucleoside reverse transcriptase inhibitors (NNRTIs), which bind to different sites on the enzyme. nih.gov The exact binding site and the competitive or non-competitive nature of the inhibition by this compound on HIV reverse transcriptase require further detailed investigation.

In Vitro Antiviral Activity of this compound
Virus
Human Immunodeficiency Virus (HIV)
Mechanism of Action
Interference with Reverse Transcriptase Activity
Effective Concentration Range
5 to 20 µM
Observed Effect
Dose-dependent reduction in viral load

Data derived from in vitro studies. nih.gov

Binding to Other Molecular Targets (In Vitro Investigations)

Current scientific literature primarily focuses on the interaction of this compound with the bacterial ribosome and viral reverse transcriptase. As of now, there is limited publicly available research detailing the in vitro binding of this compound to other specific molecular targets. Its structural similarity to other aminoglycosides suggests potential interactions with other RNA molecules or proteins that have RNA-binding domains, but this remains an area for future investigation.

Advanced Analytical and Characterization Methodologies for 2 Deamino 2 Hydroxyparomamine Research

High-Resolution Mass Spectrometry (HRMS) for Molecular Structure Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural elucidation of 2'-deamino-2'-hydroxyparomamine. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the determination of the elemental composition of the molecule and its fragments.

In the analysis of this compound, Electrospray Ionization (ESI) is a commonly employed soft ionization technique that allows the intact molecule to be ionized, typically forming a protonated molecule [M+H]⁺. The high-resolution measurement of this ion's mass-to-charge ratio (m/z) is the first step in its identification. For instance, the dicationic form of this compound has a calculated monoisotopic mass of 326.16782 Da. ebi.ac.uk

Tandem mass spectrometry (MS/MS) experiments on the parent ion provide further structural information through the analysis of its fragmentation patterns. By inducing fragmentation of the isolated precursor ion, characteristic product ions are generated that correspond to specific structural motifs within the molecule. For aminoglycosides like this compound, common fragmentation patterns include the cleavage of glycosidic bonds and losses of water or ammonia (B1221849). The precise mass measurements of these fragment ions by HRMS help to piece together the connectivity of the sugar and aminocyclitol rings.

Table 1: Illustrative HRMS Data for this compound

IonCalculated m/zObserved m/zMass Accuracy (ppm)Inferred Moiety
[M+H]⁺325.1762--Parent Molecule
[M+H-H₂O]⁺307.1656--Loss of a hydroxyl group
[M+H-C₆H₁₂O₅]⁺163.1128--Cleavage of the glycosidic bond (aminocyclitol ring)

Note: The observed m/z and mass accuracy values are illustrative and would be determined experimentally.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure of this compound in solution. Through various one-dimensional (1D) and two-dimensional (2D) NMR experiments, the precise arrangement of atoms and their stereochemistry can be determined.

¹H NMR (Proton NMR) provides information about the chemical environment of each hydrogen atom in the molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, and the coupling constants (J) between neighboring protons reveal their spatial relationships (dihedral angles), which is crucial for determining the conformation of the sugar and aminocyclitol rings.

¹³C NMR (Carbon NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is characteristic of its hybridization and bonding environment.

2D NMR techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguously assigning all the proton and carbon signals, especially in a complex molecule like this compound.

COSY experiments show correlations between protons that are coupled to each other, helping to trace the spin systems within each ring.

HSQC spectra correlate directly bonded proton and carbon atoms.

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds, which is critical for connecting the different structural fragments, such as the sugar and aminocyclitol rings across the glycosidic linkage.

The complete assignment of the ¹H and ¹³C NMR spectra is the gold standard for the structural confirmation of this compound.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for this compound in D₂O

Atom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Aminocyclitol Ring
1'--
2'--
3'--
4'--
5'--
6'--
Glucosyl Ring
1--
2--
3--
4--
5--
6--

Note: Specific chemical shift values are dependent on experimental conditions (solvent, temperature, pH) and require experimental determination from published research.

Chromatographic Methods for Isolation, Detection, and Quantification (e.g., HPLC-ELSD, LC-MS/MS)

Chromatographic techniques are fundamental for the isolation, purification, detection, and quantification of this compound from complex mixtures, such as fermentation broths or enzymatic reaction products.

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic method. Due to the polar and non-volatile nature of aminoglycosides, specialized HPLC methods are often required. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for separating such polar compounds.

Evaporative Light Scattering Detection (ELSD) is a universal detection method that can be coupled with HPLC. ELSD is advantageous for detecting compounds like this compound that lack a strong UV chromophore. The detector response is proportional to the mass of the analyte, making it suitable for quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers the highest sensitivity and selectivity for the detection and quantification of this compound. usda.gov By coupling the separation power of HPLC with the specific detection capabilities of tandem mass spectrometry, this technique can accurately measure trace amounts of the compound in complex biological matrices. In an LC-MS/MS experiment, the mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (e.g., the [M+H]⁺ of this compound) is selected and fragmented, and one or more specific product ions are monitored. This high specificity minimizes interference from other components in the sample.

Table 3: Comparison of Chromatographic Methods for this compound Analysis

MethodPrincipleAdvantagesLimitations
HPLC-ELSD Separation by HPLC, detection by light scattering of nebulized and evaporated mobile phase.Universal detection, good for non-UV absorbing compounds.Lower sensitivity compared to MS, non-linear response can be an issue.
LC-MS/MS Separation by HPLC, detection by mass spectrometry based on mass-to-charge ratio and fragmentation.High sensitivity and selectivity, provides structural confirmation, accurate quantification.Higher cost and complexity of instrumentation.

Isotopic Labeling Techniques for Biosynthetic Pathway Tracing

Isotopic labeling is a powerful technique used to elucidate the biosynthetic pathway of natural products, including aminoglycosides. By feeding microorganisms with precursors enriched with stable isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can trace the incorporation of these labeled atoms into the final product.

In the context of this compound research, isotopic labeling can be used to:

Identify biosynthetic precursors: For example, feeding a culture with ¹³C-labeled glucose and observing the pattern of ¹³C incorporation in this compound can confirm that glucose is a primary building block.

Elucidate enzymatic reaction mechanisms: By using specifically labeled substrates, the stereochemistry and mechanism of enzymatic transformations can be investigated.

Map metabolic flux: Isotopic labeling can help to understand the flow of metabolites through different branches of a biosynthetic pathway, such as the parallel pathways discovered in kanamycin (B1662678) biosynthesis where this compound is an intermediate. researchgate.net

The analysis of the labeled products is typically carried out using Mass Spectrometry, which can determine the mass shift due to the incorporated isotopes, and NMR spectroscopy, which can pinpoint the exact location of the labels within the molecule. This information is crucial for reconstructing the step-by-step assembly of the molecule in the producing organism.

Future Research Trajectories and Synthetic Biology Applications

Rational Design and Engineering of Biosynthetic Pathways for Novel Analogues

The rational design and engineering of biosynthetic pathways represent a cornerstone of modern antibiotic development. ewha.ac.krnih.gov This approach, often termed "pathway engineering" or "combinatorial biosynthesis," involves the deliberate modification of an organism's genetic makeup to produce novel or modified compounds. nih.govresearchgate.net A thorough understanding of the intricate enzymatic steps in the biosynthesis of aminoglycosides is fundamental to these efforts. ewha.ac.krnih.govresearchgate.net

The biosynthesis of aminoglycosides is a complex process involving numerous enzymes. nih.gov However, many of the enzymes involved exhibit a high degree of specificity for their natural substrates. nih.gov A key strategy to overcome this is the use of promiscuous or engineered enzymes that can accept a wider range of substrates. nih.gov Key targets for engineering include glycosyltransferases (GTs), acetyltransferases (AACs), phosphotransferases (APHs), and adenylyltransferases (ANTs). nih.gov

One notable discovery in the context of kanamycin (B1662678) biosynthesis was the identification of a branch point in the pathway. This branching is governed by the substrate promiscuity of a glycosyltransferase, leading to two parallel pathways where early intermediates are subsequently modified. ebi.ac.uk The manipulation of this pathway through glycosyltransferase exchange has been shown to alter the flow through these parallel routes. ebi.ac.uk This allows for the in vivo synthesis of both known and new, highly active antibiotics by introducing other biosynthetic enzymes. ebi.ac.uk

Methods for engineering these pathways are varied and include:

Gene Co-expression: Introducing genes from different biosynthetic pathways to create hybrid pathways. nih.gov

Site-Directed Mutagenesis: Altering the genetic code to change the properties of specific enzymes. nih.gov

Gene Replacement or Inactivation: Removing or disabling genes to prevent the formation of undesirable byproducts or to channel metabolites towards a desired product. nih.gov

For instance, the removal of the 3'-OH group, a target for phosphotransferases produced by resistant pathogens, can result in an antibiotic that retains its effectiveness. nih.gov Similarly, the synthesis of amikacin, a successful semisynthetic aminoglycoside, was achieved by acylating the C-1 amino group of the deoxystreptamine moiety of kanamycin A. researchgate.net These examples underscore the potential of rational design to create next-generation aminoglycosides.

Enzyme Class Function in Biosynthesis Engineering Strategy Goal of Engineering
Glycosyltransferases (GTs)Attach sugar moieties to the aminocyclitol coreIntroduction of promiscuous or engineered GTsCreate novel glycosylation patterns
Acetyltransferases (AACs)Transfer acetyl groups to amino groupsModification to alter substrate specificityPrevent deactivation by resistance enzymes
Phosphotransferases (APHs)Transfer phosphate (B84403) groups to hydroxyl groupsDeletion of target hydroxyl groups in the substrateOvercome resistance mediated by phosphorylation
DioxygenasesCatalyze oxidative deaminationIntroduction into new pathwaysCreate intermediates for further modification

Exploration of Untapped Biosynthetic Potential from Microbial Diversity

The vast and largely unexplored microbial world is a treasure trove of novel biosynthetic pathways and unique chemical structures. Actinomycetes, particularly species of Streptomyces and Micromonospora, are well-known producers of aminoglycoside antibiotics. nih.govresearchgate.net However, the full biosynthetic potential of these and other microorganisms remains to be unlocked.

Screening of diverse actinomycetes has revealed a wide variety of multiple aminoglycoside resistance patterns not previously seen in known Streptomyces cultures. oup.com This inherent resistance often correlates with the production of specific aminoglycosides, providing a valuable tool for targeted screening efforts. oup.com By focusing on these resistant strains, researchers can increase the probability of discovering novel aminoglycoside antibiotics. oup.com

Future research will likely intensify the exploration of microorganisms from unique and extreme environments, as these are often sources of novel secondary metabolites. The discovery of new biosynthetic gene clusters in these organisms could provide new enzymes and pathways for use in combinatorial biosynthesis and pathway engineering. nih.gov The identification of a methyltransferase gene essential for gentamicin (B1671437) biosynthesis located far from the main gene cluster highlights that important biosynthetic genes can be found outside of recognized clusters, suggesting that our understanding of these pathways is still incomplete. pnas.org

Microbial Genus Relevance to Aminoglycoside Biosynthesis Notable Products
StreptomycesA primary source of many clinically important aminoglycosides. nih.govKanamycins, Neomycins nih.gov
MicromonosporaProducer of the gentamicin complex of aminoglycosides. nih.govpnas.orgGentamicins nih.gov
Diverse ActinomycetesExhibit a wide range of aminoglycoside resistance, indicating potential for novel antibiotic production. oup.comVarious aminoglycosides oup.com

Computational Modeling for Enzyme Engineering and Product Prediction

The complexity of biosynthetic pathways necessitates the use of advanced computational tools to guide their engineering. numberanalytics.com Computational modeling and simulation are becoming indispensable for predicting the behavior of engineered metabolic pathways and for designing novel routes for the production of desired compounds. numberanalytics.com

Genome-scale metabolic models provide a comprehensive overview of an organism's metabolic network and can be used to predict how genetic modifications will affect the production of a target molecule. numberanalytics.comresearchgate.net These models can help identify metabolic bottlenecks that limit product yield and suggest gene targets for upregulation or downregulation to optimize production. numberanalytics.comresearchgate.net

For enzyme engineering, computational approaches can be used to:

Predict Enzyme-Substrate Interactions: Molecular docking and other modeling techniques can predict how well a modified enzyme will bind to a specific substrate, guiding the rational design of enzymes with altered or improved activity.

Design Novel Enzymes: Computational algorithms can be used to design new enzymes with desired catalytic properties from scratch.

Predict Product Structures: By simulating the activity of engineered pathways, it is possible to predict the structures of the resulting novel compounds.

Pathway prediction algorithms are also being developed to identify potential biosynthetic pathways for a desired compound, which can then be constructed in a suitable host organism using synthetic biology tools like CRISPR-Cas9 gene editing. numberanalytics.com The integration of these computational tools with experimental validation is expected to accelerate the discovery and development of new aminoglycoside analogues derived from precursors like 2'-deamino-2'-hydroxyparomamine. numberanalytics.comnih.gov

Computational Tool/Approach Application in Biosynthetic Engineering Example
Genome-Scale Metabolic ModelsPredict pathway performance and identify metabolic bottlenecks. numberanalytics.comresearchgate.netPredicting gene targets for overexpression or knockout to increase yield. researchgate.net
Pathway Prediction AlgorithmsIdentify potential biosynthetic routes for a target compound. numberanalytics.comDesigning a novel pathway for a new aminoglycoside analogue. numberanalytics.com
Molecular DockingSimulate the binding of a substrate to an enzyme's active site.Predicting the substrate specificity of an engineered glycosyltransferase.
Machine LearningImprove the design and optimization of biological pathways. numberanalytics.comPredicting the performance of engineered pathways based on training data. numberanalytics.com

Q & A

Basic Research Questions

Q. How is 2'-deamino-2'-hydroxyparomamine structurally identified and distinguished from related aminoglycosides?

  • Methodological Answer : Structural elucidation involves high-resolution mass spectrometry (HRMS) for molecular weight determination and nuclear magnetic resonance (NMR) spectroscopy to resolve hydroxyl and amine group positions. Comparative analysis with intermediates like paromamine and neamine is critical, as this compound lacks the C2' amine group present in paromamine . Enzymatic assays using KanQ/KanB homologs (e.g., NeoQ/NeoB) can further confirm functional group modifications via dehydrogenation and transamination .

Q. What are the key enzymatic steps in the biosynthesis of this compound?

  • Methodological Answer : Biosynthesis begins with 2-deoxystreptamine (2-DOS) as the core aglycone. KanF (a glycosyltransferase) transfers UDP-glucose to 2-DOS, forming the pseudodisaccharide scaffold. Subsequent C6' amination involves KanQ (a dehydrogenase) and KanB (an aminotransferase), which modify the intermediate to yield this compound . Heterologous expression of these enzymes in Streptomyces venezuelae followed by metabolite profiling validates the pathway .

Q. What analytical techniques are used to quantify this compound in complex microbial extracts?

  • Methodological Answer : Reverse-phase HPLC coupled with evaporative light scattering detection (ELSD) or tandem mass spectrometry (LC-MS/MS) is employed for quantification. Isotopic labeling (e.g., 13C^{13}\text{C}-glucose) can trace biosynthetic intermediates, while enzymatic digestion with specific aminotransferases (e.g., KanB) confirms structural identity .

Advanced Research Questions

Q. How does substrate promiscuity of glycosyltransferases like KanM2 influence the diversification of aminoglycosides?

  • Methodological Answer : KanM2 (KanE) exhibits broad acceptor specificity, utilizing pseudodisaccharides such as paromamine, this compound, and their aminated derivatives. Kinetic assays with purified KanM2 and UDP-sugar donors (e.g., UDP-Glc, UDP-kanosamine) reveal preferential transfer rates. Structural studies (X-ray crystallography) of KanM2-substrate complexes identify key binding residues responsible for flexibility . Gene-swapping experiments (e.g., replacing tobM2 with kanM2) in S. tenebrarius can test functional divergence .

Q. What experimental strategies resolve contradictions in reported substrate specificities of aminotransferases like KanB?

  • Methodological Answer : Discrepancies arise from differences in enzyme homologs (e.g., NeoB vs. KanB) or assay conditions. In vitro reconstitution using purified enzymes and defined cofactors (PLP for KanB) clarifies substrate scope. For example, KanB catalyzes C6' amination of this compound only in the presence of L-glutamate as an amine donor. Gene knockout studies in S. venezuelae coupled with LC-MS-based metabolomics can validate in vivo activity .

Q. How can metabolic engineering optimize this compound production for structure-activity relationship (SAR) studies?

  • Methodological Answer : Overexpression of kanQ and kanB in high-yield Streptomyces strains enhances flux toward this compound. CRISPR-Cas9-mediated repression of competing pathways (e.g., nebramine biosynthesis) minimizes byproduct formation. Fed-batch fermentation with optimized carbon/nitrogen ratios improves titers. Semi-synthetic derivatization (e.g., C6' acylation) then expands SAR libraries .

Q. What role do Fe²⁺/α-ketoglutarate-dependent dioxygenases play in modifying this compound derivatives?

  • Methodological Answer : Enzymes like KanJ (a dioxygenase) oxidize kanamycin B to 2'-oxokanamycin, which is stereoselectively reduced by KanK to kanamycin A. In vitro assays with purified KanJ/KanK and isotopic (18O2^{18}\text{O}_2) labeling track oxygen incorporation. Site-directed mutagenesis of KanJ's Fe²⁺-binding motifs identifies catalytic residues critical for C2' oxidation .

Methodological Considerations for Data Interpretation

Q. How should researchers address variability in enzyme activity data across heterologous expression systems?

  • Answer : System-specific factors (e.g., host redox state, cofactor availability) impact activity. Normalize enzyme kinetics to intracellular PLP/FAD levels via HPLC. Use isogenic strains (e.g., S. venezuelae with/without aprD3/aprD4) to control for background metabolism. Cross-validate findings with in vitro assays using recombinantly expressed enzymes .

Q. What computational tools predict the biosynthetic potential of uncharacterized gene clusters related to this compound?

  • Answer : Phylogenetic analysis of glycosyltransferases (e.g., GT1 family) identifies conserved motifs. Tools like antiSMASH predict cluster boundaries, while molecular docking (AutoDock Vina) simulates substrate-enzyme interactions. Machine learning models trained on kinetic data from KanM2 homologs forecast acceptor/donor specificity .

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